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Compound of Interest

Compound Name:
(E)-4-(tert-Butoxy)-4-oxobut-2-

enoic acid

Cat. No.: B041144 Get Quote

Disclaimer: As of the latest literature review, specific experimental data on the physicochemical

properties of mono-tert-butyl fumarate is not readily available. This compound is not widely

characterized in published literature, and a specific CAS number for it has not been identified.

This guide, therefore, provides data on closely related analogues, namely monobutyl fumarate

and di-tert-butyl fumarate, to offer insights into the expected properties of mono-tert-butyl

fumarate. Researchers should exercise caution and verify any properties through experimental

determination.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a comprehensive overview of the available physicochemical data for

compounds structurally related to mono-tert-butyl fumarate. It includes detailed experimental

protocols for determining key properties and visual workflows to aid in experimental design.

Core Physicochemical Properties of Fumarate
Monoesters and Diesters
The following table summarizes the available quantitative data for monobutyl fumarate and di-

tert-butyl fumarate. These values can serve as a preliminary reference for estimating the

properties of mono-tert-butyl fumarate.
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Property Monobutyl Fumarate Di-tert-butyl Fumarate

CAS Number 16062-88-7[1][2][3][4] 7633-38-7[5][6]

Molecular Formula C8H12O4[1][2] C12H20O4[5]

Molecular Weight ( g/mol ) 172.18[1][2] 228.29[5]

Melting Point (°C) 140[2] 62-63[5]

Boiling Point (°C) 1-160[2] 113-115 at 3.0002 Torr[5]

Density (g/cm³) 1.13[2] Not available

Calculated logP 0.97050 (XLogP3)[2] ~2.2[5]

Solubility Soluble in organic solvents.[7]

Excellent solubility in non-polar

and moderately polar organic

solvents (benzene, toluene,

carbon tetrachloride,

tetrahydrofuran); limited water

solubility.[5]

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below.

These are general protocols that can be adapted for the characterization of mono-tert-butyl

fumarate.

Determination of Solubility
The solubility of a compound can be determined using a variety of methods. A common

approach involves the shake-flask method.[8]

Protocol:

Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., mono-

tert-butyl fumarate) to a known volume of the solvent of interest (e.g., water, ethanol,

phosphate-buffered saline) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48

hours) to ensure equilibrium is reached.

Phase Separation: Allow the undissolved solute to settle. If necessary, centrifuge or filter the

solution to separate the saturated solution from the excess solid.

Quantification: Analyze the concentration of the compound in the clear supernatant using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or

UV-Vis spectroscopy.[9]

Calculation: The solubility is expressed as the concentration of the compound in the

saturated solution (e.g., in mg/mL or mol/L).

Determination of pKa (Acid Dissociation Constant)
The pKa of a carboxylic acid like mono-tert-butyl fumarate can be determined by potentiometric

titration.[10]

Protocol:

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable

solvent (e.g., water or a water/co-solvent mixture if solubility is low).

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH

electrode and a magnetic stirrer.

Titration: Gradually add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small

increments.

Data Collection: Record the pH of the solution after each addition of the titrant.

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The

pKa is the pH at the half-equivalence point, which is the point where half of the acid has

been neutralized.[11] This can be determined from the inflection point of the titration curve.

Determination of logP (Octanol-Water Partition
Coefficient)
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The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can

be determined by the shake-flask method.[8]

Protocol:

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

Sample Preparation: Prepare a stock solution of the test compound in either the water-

saturated octanol or the octanol-saturated water phase.

Partitioning: Add a known volume of the stock solution to a mixture of the two phases in a

separatory funnel.

Equilibration: Shake the funnel for a sufficient time to allow for the partitioning of the

compound between the two phases to reach equilibrium.

Phase Separation: Allow the two phases to separate completely.

Quantification: Determine the concentration of the compound in both the octanol and the

aqueous phases using a suitable analytical method (e.g., HPLC-UV).[12]

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this

value.[13]

Mandatory Visualizations
The following diagrams illustrate the experimental workflows for determining the

physicochemical properties described above.
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Solubility Determination Workflow

Prepare Saturated Solution

Equilibrate at Constant Temperature

Separate Solid and Liquid Phases

Quantify Concentration in Supernatant

Calculate Solubility

Click to download full resolution via product page

Caption: Workflow for determining the solubility of a compound.
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pKa Determination Workflow (Potentiometric Titration)

Prepare Sample Solution

Set up Titration Apparatus

Titrate with Standardized Base

Record pH vs. Titrant Volume

Analyze Titration Curve

Determine pKa at Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for determining the pKa of a carboxylic acid.
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logP Determination Workflow (Shake-Flask Method)

Prepare Pre-saturated Octanol and Water

Prepare Stock Solution

Partition Compound Between Phases

Equilibrate by Shaking

Separate Octanol and Aqueous Phases

Quantify Concentration in Each Phase

Calculate logP

Click to download full resolution via product page

Caption: Workflow for determining the logP of a compound.

Biological Activity and Signaling Pathways
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Currently, there is no specific information available in the scientific literature regarding the

biological activity or involvement of mono-tert-butyl fumarate in any signaling pathways.

However, other fumarate derivatives, such as dimethyl fumarate (DMF) and its active

metabolite monomethyl fumarate (MMF), are known to have immunomodulatory effects.[14]

For instance, DMF has been shown to inhibit the NF-κB and STAT3 signaling pathways in

certain cancer cells.[15] Fumarate itself has been found to suppress B-cell activation by directly

inactivating the LYN tyrosine kinase.[16] These findings suggest that mono-tert-butyl fumarate

could potentially exhibit biological activity, but this would require experimental investigation.

The following diagram illustrates a simplified representation of a known signaling pathway

affected by other fumarate compounds, which could serve as a starting point for investigating

the potential biological effects of mono-tert-butyl fumarate.

Hypothetical Signaling Pathway Inhibition by Fumarate Derivatives

Cell Surface Receptor

LYN Kinase

Downstream Signaling

B-Cell Activation

Fumarate Derivative
(e.g., Mono-tert-butyl fumarate?)

Inhibition

Click to download full resolution via product page

Caption: Potential inhibitory effect on a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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